molecular formula C12H12N4OS B11076678 6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11076678
M. Wt: 260.32 g/mol
InChI Key: FDUAZVVQZGXCAV-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid structure is known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various electrophiles under different conditions. For example, the reaction with phenacyl bromides in ethanol under reflux conditions can yield the desired product . Another method involves the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various therapeutic effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to its specific substituents, which confer unique pharmacological properties. Its methoxyphenyl and methyl groups enhance its bioactivity and make it a promising candidate for further drug development .

Properties

Molecular Formula

C12H12N4OS

Molecular Weight

260.32 g/mol

IUPAC Name

6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C12H12N4OS/c1-8-13-14-12-16(8)15-11(7-18-12)9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3

InChI Key

FDUAZVVQZGXCAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(CS2)C3=CC(=CC=C3)OC

Origin of Product

United States

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